3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine
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Overview
Description
3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, thiazole, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene-2-boronic acid and a suitable halogenated precursor.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a 1,4-diketone precursor.
Final Assembly: The final compound is assembled through a series of nucleophilic substitution and condensation reactions, linking the thiazole, thiophene, and pyridazine rings together.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, organometallic reagents, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-2-boronic acid.
Thiazole Derivatives: Compounds with the thiazole ring, such as thiazole-4-carboxylic acid and thiazole-2-amine.
Pyridazine Derivatives: Compounds with the pyridazine ring, such as pyridazine-3-carboxylic acid and pyridazine-4-amine.
Uniqueness
3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine is unique due to its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-5-[6-[(3-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S3/c1-12-18(28-19(20-12)16-6-3-9-26-16)15-7-8-17(22-21-15)27-11-13-4-2-5-14(10-13)23(24)25/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAQZVOPIPHDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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